molecular formula C21H27ClF3NO2 B6183073 [2-(3,4-dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride CAS No. 2624141-89-3

[2-(3,4-dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride

Cat. No.: B6183073
CAS No.: 2624141-89-3
M. Wt: 417.9
InChI Key:
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Description

3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a molecular weight of 223.2683 .


Synthesis Analysis

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .


Molecular Structure Analysis

The molecular formula of Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is C12H17NO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxyphenethylamine include a molecular weight of 181.23, a density of 1.074g/mL at 25°C, a melting point of 12-15 °C, a boiling point of 188°C at 15mm Hg, and a refractive index of n20/D 1.546 .

Mechanism of Action

The mechanism of action for 3,4-Dimethoxyphenethylamine is not clearly defined, but it is known to be an analogue of the major human neurotransmitter dopamine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(3,4-dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride' involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a base to form the desired product. The amine hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-(3,4-dimethoxyphenyl)ethylamine", "2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in a suitable solvent.", "Step 2: Add a base to the reaction mixture to deprotonate the amine.", "Step 3: Add 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 4: Quench the reaction with water and extract the product with an organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Treat the product with hydrochloric acid to form the amine hydrochloride salt.", "Step 7: Isolate the product by filtration or crystallization." ] }

CAS No.

2624141-89-3

Molecular Formula

C21H27ClF3NO2

Molecular Weight

417.9

Purity

0

Origin of Product

United States

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